3-Tert-butyl-4-propoxybenzene-1-sulfonamide
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Overview
Description
3-Tert-butyl-4-propoxybenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class. It is characterized by the presence of a tert-butyl group at the third position, a propoxy group at the fourth position, and a sulfonamide group attached to a benzene ring. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-propoxybenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 3-tert-butyl-4-propoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is subsequently sulfonated using a sulfonating agent such as chlorosulfonic acid to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-propoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-4-propoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and propoxy groups contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzenesulfonamide: Lacks the propoxy group, resulting in different chemical properties and biological activity.
3-Tert-butyl-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
Uniqueness
3-Tert-butyl-4-propoxybenzene-1-sulfonamide is unique due to the presence of both tert-butyl and propoxy groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
3-tert-butyl-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-8-17-12-7-6-10(18(14,15)16)9-11(12)13(2,3)4/h6-7,9H,5,8H2,1-4H3,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPLXCQTZUIBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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